N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
Imatinib , is a significant therapeutic agent used primarily to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Let’s explore its properties and applications.
Preparation Methods
Imatinib can be synthesized through various routes. One common method involves the reaction of 4-methoxyphenethylamine with 4-(2-methylpropoxy)benzoyl chloride, followed by cyclization with thionyl chloride to form the 1,2,5-oxadiazole ring. The final step includes amidation of the resulting intermediate with 4-(4-methoxy-3-methylphenyl)amine. Industrial production methods typically optimize these steps for efficiency and yield.
Chemical Reactions Analysis
Imatinib undergoes several reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Imatinib can be oxidized to form its N-oxide derivative.
Reduction: Reduction of the imatinib amide group yields the corresponding amine.
Substitution: Imatinib reacts with various nucleophiles (e.g., amines, thiols) to form derivatives.
Common reagents include thionyl chloride, reducing agents (such as lithium aluminum hydride), and nucleophiles. Major products include N-oxide and amine derivatives.
Scientific Research Applications
Imatinib’s impact extends beyond leukemia treatment:
Cancer Therapy: Imatinib inhibits tyrosine kinases, disrupting cancer cell signaling pathways.
Inflammatory Disorders: It shows promise in treating inflammatory conditions.
Neurological Disorders: Research explores its potential for neurodegenerative diseases.
Cardiovascular Health: Imatinib may influence vascular remodeling.
Mechanism of Action
Imatinib selectively targets tyrosine kinases, including BCR-ABL (associated with CML) and c-KIT (involved in GISTs). By binding to their ATP-binding sites, it inhibits kinase activity, disrupting cell proliferation and survival pathways.
Comparison with Similar Compounds
Imatinib’s uniqueness lies in its specific kinase inhibition profile. Other similar compounds include dasatinib, nilotinib, and ponatinib, each with distinct target selectivity.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)12-27-17-8-5-15(6-9-17)21(25)22-20-19(23-28-24-20)16-7-10-18(26-4)14(3)11-16/h5-11,13H,12H2,1-4H3,(H,22,24,25) |
InChI Key |
IDDIDZIEXYKIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OC |
Origin of Product |
United States |
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